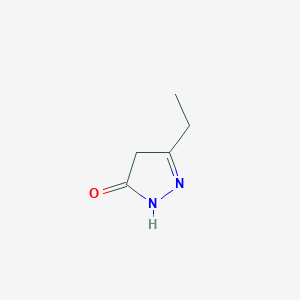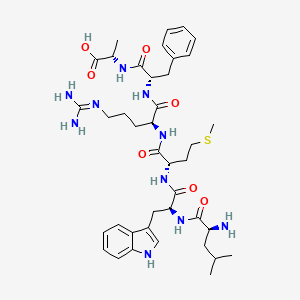
3,4-Bis(trifluorométhyl)pyridine
Vue d'ensemble
Description
3,4-Bis(trifluoromethyl)pyridine is a chemical compound that is part of a broader class of pyridine derivatives which are characterized by the presence of trifluoromethyl groups. These groups are known for their electron-withdrawing properties and have significant implications in the stability and reactivity of the compounds they are attached to. The papers provided discuss various pyridine derivatives with trifluoromethyl substituents and their applications in different chemical reactions and material synthesis.
Synthesis Analysis
The synthesis of pyridine derivatives with trifluoromethyl substituents can be complex, involving multiple steps and reagents. For instance, the synthesis of bis(imino)pyridine ligands containing aryl substituents with o-trifluoromethyl units involves the preparation and characterization of cobalt and iron complexes . Another example is the regioselective synthesis of 2,6-dimethyl-3,5-bis[(3-aryl-5-trifluoromethyl)-isoxazol-4-carbonyl]-pyridine derivatives, which starts with the reaction of ethyl 4,4,4-trifluoro-3-oxo-butyrate with 2,6-dimethyl-3,5-diacetyl-pyridine and subsequent cyclization reactions .
Molecular Structure Analysis
The molecular structure of pyridine derivatives with trifluoromethyl groups is crucial for their chemical properties and reactivity. The crystal structures of several complexes with these substituents have been reported, which helps in understanding their stability and reactivity . The presence of trifluoromethyl groups can enhance the performance of catalysts by increasing their activity and lifetime .
Chemical Reactions Analysis
Trifluoromethyl-substituted pyridine derivatives are involved in various chemical reactions. For example, they can act as ligands in catalysts for the selective dimerization/oligomerization of α-olefins, with some cobalt catalysts showing impressive activity increases compared to their nonfluorinated counterparts . Additionally, these compounds can be used in the synthesis of novel polyimides, which are materials with good thermal stability and mechanical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4-bis(trifluoromethyl)pyridine derivatives are influenced by the trifluoromethyl groups. These groups contribute to the stability of compounds such as bis(pyridine)bis(trifluoromethyl)zinc, which shows specific IR and NMR spectra, thermal stability, solubility, and chemical properties . The electron-withdrawing nature of the trifluoromethyl groups also affects the electronic properties of the compounds they are part of, which can be seen in the synthesis of novel electron acceptors with high reduction potentials .
Applications De Recherche Scientifique
Applications Agrochimiques
Les dérivés de la 3,4-Bis(trifluorométhyl)pyridine se sont révélés très prometteurs dans l'industrie agrochimique, en particulier en raison de leurs propriétés fongicides. Ils sont utilisés dans la synthèse de composés comme le fluazinam, un fongicide qui protège les cultures en inhibant la chaîne respiratoire des champignons .
Synthèse Pharmaceutique
Dans le secteur pharmaceutique, ce composé sert de brique de base pour divers médicaments. Par exemple, il intervient dans la synthèse du flonicamid, un pesticide qui cible les ravageurs suceurs de sève, et du sulfoxaflor, un insecticide efficace contre un large éventail d'insectes .
Gestion de la Douleur
Le groupe trifluorométhyle est crucial dans le développement de médicaments pour la gestion de la douleur. Il fait partie de la structure chimique de certains antagonistes du récepteur du peptide apparenté au gène de la calcitonine (CGRP), utilisés pour traiter des affections comme les migraines en ciblant les vaisseaux sanguins méningés et la dure-mère .
Recherche Antimicrobienne
La recherche sur les applications antimicrobiennes a exploré le potentiel des dérivés de la pyridine, y compris la this compound, pour lutter contre diverses souches bactériennes. Ces recherches sont essentielles pour développer de nouveaux traitements contre les bactéries résistantes .
Motif Structurel dans les Principaux Ingrédients
La structure de la trifluorométhylpyridine est un motif clé dans les principaux ingrédients utilisés dans les industries agrochimiques et pharmaceutiques. Sa présence est essentielle pour améliorer l'activité et la stabilité des agents actifs .
Mécanisme D'action
Target of Action
3,4-Bis(trifluoromethyl)pyridine (TFMP) is a key structural motif in active agrochemical and pharmaceutical ingredients . The primary targets of TFMP derivatives are pests in the agricultural industry . The compound’s unique physicochemical properties, derived from the combination of the fluorine atom and the pyridine moiety, contribute to its biological activities .
Mode of Action
The mode of action of TFMP derivatives is thought to be due to the unique characteristics of the fluorine atom and the pyridine moiety . These unique properties allow TFMP derivatives to interact effectively with their targets, leading to changes that result in the protection of crops from pests .
Biochemical Pathways
It is known that the biological activities of tfmp derivatives are due to the unique physicochemical properties of the fluorine atom and the pyridine moiety
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives likely influence their pharmacokinetic properties .
Result of Action
The primary result of the action of TFMP derivatives is the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Action Environment
The action environment of TFMP derivatives can influence their efficacy and stability. For example, the vapor-phase reactor used for the synthesis of TFMP derivatives includes two phases: a catalyst fluidized-bed phase and an empty phase . This suggests that the environment in which TFMP derivatives are synthesized and applied can impact their effectiveness.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
3,4-Bis(trifluoromethyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways .
Cellular Effects
The effects of 3,4-Bis(trifluoromethyl)pyridine on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 3,4-Bis(trifluoromethyl)pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function. For instance, the compound has been found to inhibit the activity of certain kinases, leading to altered cell signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Bis(trifluoromethyl)pyridine change over time. The compound is relatively stable, but it can degrade under certain conditions. Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 3,4-Bis(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function. Toxic or adverse effects have been observed at high doses, including liver toxicity and oxidative stress .
Metabolic Pathways
3,4-Bis(trifluoromethyl)pyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, 3,4-Bis(trifluoromethyl)pyridine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s activity and function .
Subcellular Localization
The subcellular localization of 3,4-Bis(trifluoromethyl)pyridine is critical for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s function and interactions with other biomolecules .
Propriétés
IUPAC Name |
3,4-bis(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F6N/c8-6(9,10)4-1-2-14-3-5(4)7(11,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYGFFYEEPFDOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80565743 | |
| Record name | 3,4-Bis(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20857-46-9 | |
| Record name | 3,4-Bis(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20857-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Bis(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



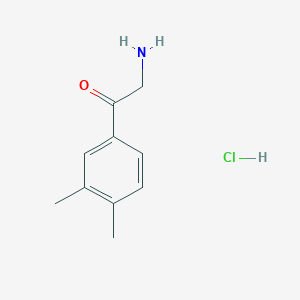
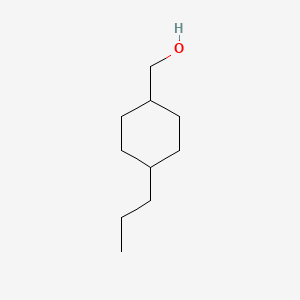
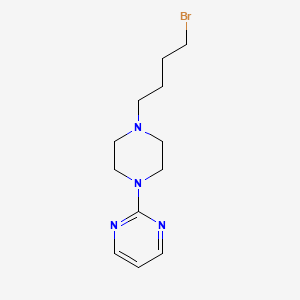
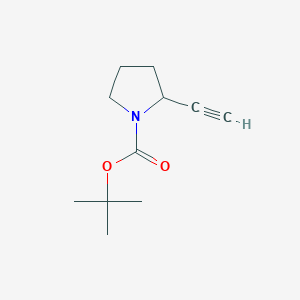
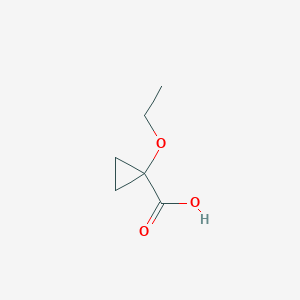
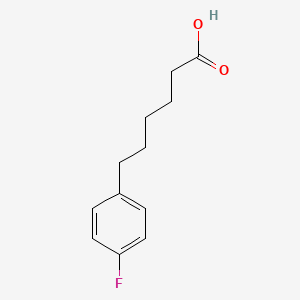
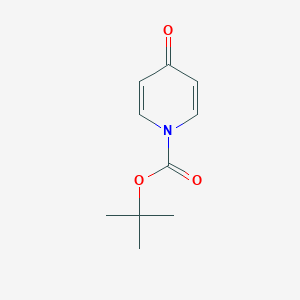
![2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1340634.png)
